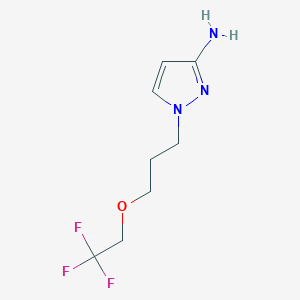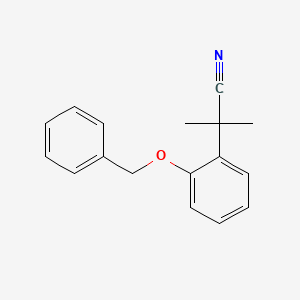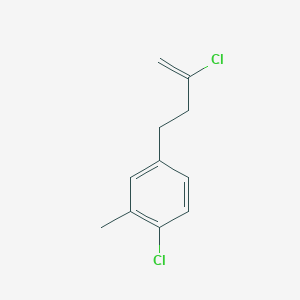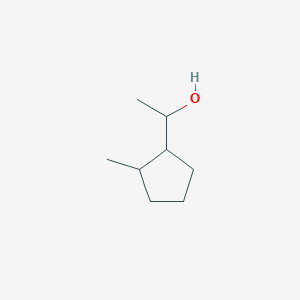
1-(2-Methylcyclopentyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methylcyclopentane.
Hydroboration-Oxidation: The 2-methylcyclopentane is then subjected to hydroboration-oxidation to introduce the ethan-1-ol group. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-(2-Methylcyclopentyl)ethanone
Reduction: 1-(2-Methylcyclopentyl)ethane
Substitution: 1-(2-Methylcyclopentyl)ethyl chloride
Aplicaciones Científicas De Investigación
1-(2-Methylcyclopentyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcyclopentyl)ethan-1-ol depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methylcyclopentyl)ethan-1-ol
- 1-(2-Ethylcyclopentyl)ethan-1-ol
- 1-(2-Methylcyclohexyl)ethan-1-ol
Uniqueness
1-(2-Methylcyclopentyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
1-(2-methylcyclopentyl)ethanol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3 |
Clave InChI |
PWNGUKSWPILNCX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






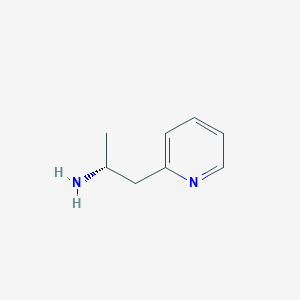
aminedihydrochloride](/img/structure/B13529639.png)
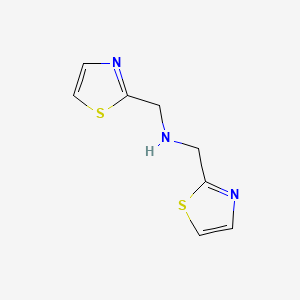
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)

